[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations. This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in both research and industrial applications .
Preparation Methods
The synthesis of [S®]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide involves several steps. The process typically starts with the preparation of the phosphine ligand, followed by the introduction of the sulfinamide group. The reaction conditions often require careful control of temperature and pH to ensure the desired enantiomeric purity. Industrial production methods may involve the use of specialized equipment to maintain the stability of the compound, which is sensitive to air, heat, and moisture .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
[S®]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in enantioselective catalysis, facilitating the formation of chiral products.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in various industrial processes that require enantioselective catalysis.
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide involves its role as a chiral ligand. It coordinates with metal centers to form complexes that can catalyze enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction and the metal center used .
Comparison with Similar Compounds
Similar compounds include:
2-[(Dicyclohexylphosphino)phenyl]-N-methylindole: Another chiral phosphine ligand used in similar applications.
SPhos Pd G2: A second-generation precatalyst with a similar phosphine ligand structure.
Chloro(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II): Used in various coupling reactions.
The uniqueness of [S®]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide lies in its specific structure, which provides high enantiomeric purity and stability under various reaction conditions.
Properties
Molecular Formula |
C30H44NO2PS |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h11-12,17-22,25-26,29,31H,5-10,13-16H2,1-4H3/t29-,35+/m0/s1 |
InChI Key |
AMJUUQQEJOWQMC-WHMAPKLYSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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